molecular formula C8H8ClFO B3339907 (1R)-1-(3-chloro-4-fluorophenyl)ethan-1-ol CAS No. 1344913-01-4

(1R)-1-(3-chloro-4-fluorophenyl)ethan-1-ol

Cat. No.: B3339907
CAS No.: 1344913-01-4
M. Wt: 174.6 g/mol
InChI Key: RGGSPHGSOUBBIC-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-1-(3-chloro-4-fluorophenyl)ethan-1-ol: is an organic compound characterized by the presence of a chiral center at the first carbon atom. This compound is notable for its applications in various fields, including pharmaceuticals and chemical research. The presence of both chlorine and fluorine atoms on the phenyl ring imparts unique chemical properties to the molecule, making it a valuable intermediate in the synthesis of more complex compounds.

Scientific Research Applications

(1R)-1-(3-chloro-4-fluorophenyl)ethan-1-ol is utilized in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a chiral building block in the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of active pharmaceutical ingredients.

    Industry: The compound is employed in the production of agrochemicals and specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(3-chloro-4-fluorophenyl)ethan-1-ol typically involves the reduction of the corresponding ketone, (1R)-1-(3-chloro-4-fluorophenyl)ethanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the ketone precursor. This method is advantageous due to its scalability and efficiency. The process typically employs a metal catalyst such as palladium on carbon (Pd/C) and hydrogen gas under elevated pressure and temperature.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(3-chloro-4-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone, (1R)-1-(3-chloro-4-fluorophenyl)ethanone, using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: Further reduction can yield the corresponding alkane, (1R)-1-(3-chloro-4-fluorophenyl)ethane, using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Thionyl chloride (SOCl2) in dichloromethane.

Major Products Formed

    Oxidation: (1R)-1-(3-chloro-4-fluorophenyl)ethanone.

    Reduction: (1R)-1-(3-chloro-4-fluorophenyl)ethane.

    Substitution: (1R)-1-(3-chloro-4-fluorophenyl)ethyl chloride.

Mechanism of Action

The mechanism of action of (1R)-1-(3-chloro-4-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chiral center allows for enantioselective interactions, which can lead to different biological activities. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(3-chlorophenyl)ethan-1-ol: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.

    (1R)-1-(4-fluorophenyl)ethan-1-ol: Lacks the chlorine atom, affecting its overall properties.

    (1R)-1-(3-chloro-4-methylphenyl)ethan-1-ol: The presence of a methyl group instead of fluorine alters its chemical behavior.

Uniqueness

The unique combination of chlorine and fluorine atoms on the phenyl ring of (1R)-1-(3-chloro-4-fluorophenyl)ethan-1-ol imparts distinct chemical properties, such as increased lipophilicity and altered electronic effects. These characteristics make it a valuable compound in the synthesis of pharmaceuticals and other specialized chemicals.

Properties

IUPAC Name

(1R)-1-(3-chloro-4-fluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-5,11H,1H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGGSPHGSOUBBIC-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)F)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=C(C=C1)F)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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